4-Chloro-2-(2-methylpropoxy)benzonitrile
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Overview
Description
4-Chloro-2-(2-methylpropoxy)benzonitrile: is an organic compound with the molecular formula C11H12ClNO It is a derivative of benzonitrile, featuring a chloro substituent at the 4-position and a 2-methylpropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylpropoxy)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzonitrile and 2-methylpropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Reaction Mechanism: The 2-methylpropanol undergoes nucleophilic substitution with 4-chlorobenzonitrile, facilitated by the base, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methylpropoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(2-methylpropoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methylpropoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and 2-methylpropoxy groups influence its reactivity and binding affinity, making it a valuable tool in studying various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: Lacks the 2-methylpropoxy group, making it less complex.
2-(2-Methylpropoxy)benzonitrile: Lacks the chloro substituent, affecting its reactivity.
4-Bromo-2-(2-methylpropoxy)benzonitrile: Similar structure but with a bromo group instead of chloro.
Uniqueness
4-Chloro-2-(2-methylpropoxy)benzonitrile is unique due to the presence of both the chloro and 2-methylpropoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-chloro-2-(2-methylpropoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13/h3-5,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAWEQOQGXZRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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